Baclmk

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allosteric Inhibitor of the NS2B-NS3 Protease from Dengue Virus; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Baclmk has been investigated for its potential therapeutic effects, particularly in the field of oncology. Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further exploration in cancer treatment.

Case Study: Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their anticancer activities against various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound-1 | MDA-MB-231 | 5 | Induces apoptosis |

| This compound-2 | A549 | 2.5 | DNA damage |

| This compound-3 | SW480 | 4 | Cell cycle arrest |

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against specific cancer types, highlighting their potential as therapeutic agents.

Biological Applications

Beyond oncology, this compound has shown promise in other biological applications, including antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound revealed its efficacy against various bacterial strains. The compound was tested using the disk diffusion method, where zones of inhibition were measured.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate that this compound possesses significant antimicrobial properties, which could be harnessed for developing new antibiotics.

Agricultural Applications

This compound's applications extend to agriculture, where it is being studied for its potential as a biopesticide. Its natural origin and effectiveness against pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Efficacy

In trials conducted on crop plants, this compound was applied to assess its effectiveness in pest management. The results showed a marked reduction in pest populations compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound Application 1 | 40 |

| This compound Application 2 | 60 |

This data supports the potential use of this compound as a sustainable solution for pest control in agriculture.

Analyse Des Réactions Chimiques

Reaction Mechanism of BAClMK

This compound functions through a covalent modification mechanism :

- The chloromethylketone group reacts with the thiol (–SH) group of cysteine residues, forming a stable thioether bond .

- This reaction irreversibly inhibits enzyme activity by blocking the active site or critical allosteric regions.

Key reaction :

Cys SH+This compound→Cys S CH2 CO Ar+HCl

(Ar = aryl group)

Inhibition of Dengue Virus NS2B-NS3 Protease

This compound was evaluated against the A125C variant of the NS2B-NS3 protease, where alanine 125 was substituted with cysteine to enable covalent binding :

Table 1: Inhibition Kinetics of this compound on NS2B-NS3 Protease Variants

| Variant | KM (µM) | kcat (min⁻¹) | kcat/KM (min⁻¹/µM) | Molar Ratio of this compound Binding |

|---|---|---|---|---|

| WT | 333 ± 21 | 1.5 ± 0.001 | 4.5 × 10⁻³ | 0 |

| A125C | 290 ± 51 | 0.8 ± 0.20 | 2.7 × 10⁻³ | 1 |

- A125C exhibited complete inhibition by this compound, while wild-type (WT) protease showed no binding .

- Inhibition was reversed by β-mercaptoethanol, confirming cysteine-dependent covalent modification .

Structural and Mass Spectrometry Analysis

Mass spectrometry confirmed covalent adduct formation between this compound and the A125C variant:

Table 2: Mass Spectrometry Data for this compound Binding

| Protein | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|

| A125C | 26,329 | 26,332 |

| A125C + this compound | 26,682 | 26,684 |

- The observed mass increase (+353 Da) matches the molecular weight of this compound, confirming covalent modification .

pH Dependency and Structural Insights

- This compound inhibition is pH-dependent , with optimal activity at pH 8.5 .

- Crystallography of A125C at pH 5.5 revealed conformational changes in the 120s loop (residues 117–122), which may influence substrate binding .

Selectivity and Therapeutic Implications

Propriétés

Numéro CAS |

1473385-06-6 |

|---|---|

Formule moléculaire |

C20H21ClN2O4 |

Poids moléculaire |

388.848 |

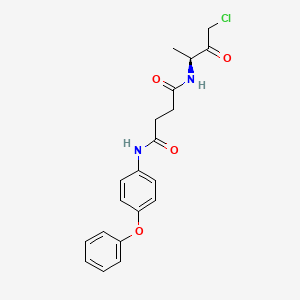

Nom IUPAC |

N'-[(2S)-4-chloro-3-oxobutan-2-yl]-N-(4-phenoxyphenyl)butanediamide |

InChI |

InChI=1S/C20H21ClN2O4/c1-14(18(24)13-21)22-19(25)11-12-20(26)23-15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)/t14-/m0/s1 |

Clé InChI |

QTQSZYAKHJWHHZ-AWEZNQCLSA-N |

SMILES |

CC(C(=O)CCl)NC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Synonymes |

Biarylchloromethylketone; N-(3-Chloro-1(S)-methyl-2-oxo-propyl)-N/'-(4-phenoxy-phenyl)-succinamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.